molecular formula C20H19FN4O2 B5233407 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline

7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline

Numéro de catalogue B5233407
Poids moléculaire: 366.4 g/mol
Clé InChI: BFGRNPMHSSRXLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline is a chemical compound that belongs to the class of quinolone antibiotics. It is commonly known as Gatifloxacin, which is a third-generation fluoroquinolone antibiotic. Gatifloxacin is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. In

Mécanisme D'action

The mechanism of action of 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline involves the inhibition of bacterial DNA synthesis. Gatifloxacin binds to the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. This results in the inhibition of DNA synthesis and ultimately leads to bacterial cell death.
Biochemical and physiological effects:
7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline has been shown to have a low toxicity profile in vitro and in vivo studies. It is well absorbed after oral administration and has a long half-life, which makes it suitable for once-daily dosing. Gatifloxacin has also been shown to have good tissue penetration, which allows it to effectively treat infections in various organs.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline in lab experiments include its broad-spectrum antibacterial activity, low toxicity, and good tissue penetration. However, the limitations of using Gatifloxacin in lab experiments include the potential for the development of bacterial resistance and the need for careful monitoring of its use.

Orientations Futures

Future research on 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline could focus on the development of new derivatives with improved antibacterial activity and reduced toxicity. Other potential areas of research include the use of Gatifloxacin in combination with other antibiotics to enhance its efficacy and the investigation of its potential use in the treatment of other infectious diseases. Additionally, further studies could be conducted to explore the mechanism of action of Gatifloxacin and its effects on bacterial physiology.
Conclusion:
7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline is a promising antibacterial agent with a broad spectrum of activity and low toxicity. Its mechanism of action involves the inhibition of bacterial DNA synthesis, which ultimately leads to bacterial cell death. While Gatifloxacin has several advantages in lab experiments, it also has limitations that need to be carefully considered. Future research on this compound could lead to the development of new antibacterial agents with improved efficacy and reduced toxicity.

Méthodes De Synthèse

The synthesis of 7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline involves the condensation of 4-(4-nitrophenyl)piperazine with 7-fluoro-4-methylquinoline-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The final product is obtained by purification and crystallization.

Applications De Recherche Scientifique

7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline has been extensively studied for its antibacterial activity. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa. Gatifloxacin has also been studied for its potential use in the treatment of tuberculosis and other mycobacterial infections.

Propriétés

IUPAC Name

7-fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-14-12-20(22-19-13-15(21)2-7-18(14)19)24-10-8-23(9-11-24)16-3-5-17(6-4-16)25(26)27/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGRNPMHSSRXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.